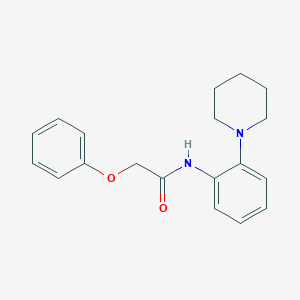![molecular formula C18H19BrN2O3 B244943 N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244943.png)
N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as BPAAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPAAP is a member of the amide class of compounds and is synthesized using a specific method that involves several steps. In
Mécanisme D'action
The mechanism of action of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide is not fully understood. However, studies have shown that N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to induce apoptosis in cancer cells. Furthermore, N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments is its potent anticancer properties. N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer research. However, one of the limitations of using N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments is its potential toxicity. Studies have shown that N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide. One potential direction is to study the mechanism of action of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in more detail. Another potential direction is to explore the potential use of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in combination with other anticancer drugs. Furthermore, it would be interesting to study the potential use of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in other fields, such as the treatment of inflammatory diseases. Overall, N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a promising compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
The synthesis method of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves several steps, including the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenyl acetate. This intermediate product is then reacted with 3-aminophenol to form 3-(4-bromophenoxy)aniline. The final step involves the reaction of 3-(4-bromophenoxy)aniline with 2-methylpropanoyl chloride to form N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide.
Applications De Recherche Scientifique
N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide is in the field of cancer research. Studies have shown that N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has potent anticancer properties and can inhibit the growth of cancer cells in vitro. N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C18H19BrN2O3 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-12(2)18(23)21-15-5-3-4-14(10-15)20-17(22)11-24-16-8-6-13(19)7-9-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
JRXBVLWYMOKEHA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-propoxybenzamide](/img/structure/B244860.png)










![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)

